molecular formula C14H20FNO2 B1519570 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine CAS No. 1019525-34-8

1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine

Cat. No.: B1519570
CAS No.: 1019525-34-8
M. Wt: 253.31 g/mol
InChI Key: GQKUZACIJAQLEM-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine (CAS: 1019525-34-8, molecular formula: C₁₄H₁₉FNO₂) is a fluorinated aromatic amine featuring a tetrahydropyranylmethoxy (oxan-2-ylmethoxy) group at the para position and a fluorine atom at the meta position on the phenyl ring. The oxan-2-ylmethoxy group contributes to the compound’s steric and electronic profile, balancing lipophilicity and solubility .

Properties

IUPAC Name

1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,10,12H,2-4,7,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKUZACIJAQLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC2CCCCO2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine, with the CAS number 1019525-34-8, is a synthetic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₀FNO₂
  • Molecular Weight : 253.31 g/mol
  • Structure : The compound features a phenyl ring substituted with a fluorine atom and an oxan-2-ylmethoxy group, which may influence its biological interactions.

In Vitro Studies

Research on related compounds has demonstrated significant effects on cell viability and apoptosis. For instance, studies involving similar phenolic compounds showed that they could induce cytotoxic effects in cancer cell lines by triggering apoptotic pathways . While direct evidence for this compound is sparse, these findings suggest a potential for similar activity.

Study 1: Protective Effects Against Ototoxicity

A study focused on a related compound, KR-22332, indicated protective effects against cisplatin-induced hearing loss. It was found that the compound inhibited apoptosis and reactive oxygen species (ROS) generation in vitro . Given the structural similarities, this compound might exhibit comparable protective effects in auditory systems or other tissues susceptible to oxidative stress.

Study 2: Inhibition of Notum

Another study investigated inhibitors of the Notum enzyme, which negatively regulates the Wnt signaling pathway. Compounds identified in this research showed promise in restoring Wnt signaling in cellular assays . Although not directly tested on this compound, this highlights the potential for similar compounds to modulate critical signaling pathways involved in cancer and developmental biology.

Data Table: Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightMechanism of ActionBiological Activity
This compound1019525-34-8253.31 g/molPotential enzyme inhibition and receptor modulationAnticancer properties (suggested)
KR-22332Not AvailableNot AvailableInhibits apoptosis and ROS generationProtective against ototoxicity
Notum InhibitorNot AvailableNot AvailableModulates Wnt signalingPotential anticancer activity

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : The oxan-2-ylmethoxy group in the target compound is moderately electron-donating, contrasting with the strong electron-withdrawing effects of trifluoromethyl (CF₃) in or trifluoromethoxy (OCF₃) in . These differences influence aromatic ring reactivity and binding interactions.
  • Solubility and Basicity : Piperazine-containing analogs (e.g., ) exhibit enhanced water solubility due to the basic nitrogen, whereas benzyloxy derivatives () are more lipophilic, impacting membrane permeability.
  • Metabolic Stability : The tetrahydropyran group in the target compound may confer resistance to oxidative metabolism compared to methoxy or imidazole substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine
Reactant of Route 2
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1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.